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Compound of Interest

Compound Name: 2-Hydroxymethyl benzoic acid

Cat. No.: B1293570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

Hydroxymethylbenzoic acid, a molecule of interest in various chemical and pharmaceutical

research fields. This document compiles available spectroscopic data, outlines detailed

experimental protocols for data acquisition, and presents a logical workflow for the

spectroscopic analysis of this compound.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-

Hydroxymethylbenzoic acid. While experimental data is prioritized, predicted data is also

included where experimental data is not readily available, and this is clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (Predicted)
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Chemical Shift (ppm) Multiplicity Assignment

7.9 (Predicted) Doublet Aromatic H

7.5 (Predicted) Triplet Aromatic H

7.4 (Predicted) Triplet Aromatic H

7.3 (Predicted) Doublet Aromatic H

4.8 (Predicted) Singlet -CH2-

Data obtained from the Human Metabolome Database (predicted spectrum).

Table 2: 13C NMR Spectroscopic Data

No experimental 13C NMR data for 2-Hydroxymethylbenzoic acid was found in the searched

resources. For interpretation, data from similar substituted benzoic acids can be referenced.

Generally, the carboxylic acid carbon is expected in the 165-185 ppm range, aromatic carbons

between 110-140 ppm, and the methylene carbon (-CH2-) around 60-70 ppm.

Mass Spectrometry (MS)
Table 3: GC-MS Fragmentation Data

Mass-to-Charge Ratio
(m/z)

Relative Intensity Putative Fragment

134 High [M-H2O]+

105 Highest [M-H2O-CHO]+

77 Medium [C6H5]+

Data sourced from PubChem, based on Gas Chromatography-Mass Spectrometry (GC-MS)

analysis. The fragmentation pattern of ortho-substituted benzoic acids can be influenced by the

"ortho effect," where the proximity of the two substituents leads to characteristic fragmentation

pathways, such as the loss of water.[1]
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Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands (Predicted based on functional groups)

Wavenumber (cm-1) Intensity
Functional Group
Vibration

3300-2500 Broad O-H stretch (Carboxylic acid)

~3400 Medium, broad O-H stretch (Alcohol)

~1700 Strong C=O stretch (Carboxylic acid)

1600-1450 Medium-Strong C=C stretch (Aromatic ring)

~1300 Medium
C-O stretch (Carboxylic

acid/Alcohol)

~1200 Medium
C-O stretch

(Alcohol/Carboxylic acid)

Characteristic absorption ranges for the functional groups present in 2-Hydroxymethylbenzoic

acid. Actual peak positions may vary due to the specific molecular environment and sample

preparation.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard laboratory practices for the analysis of solid

aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra to elucidate the chemical

structure of 2-Hydroxymethylbenzoic acid.

Methodology:

Sample Preparation:
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Weigh approximately 5-10 mg of 2-Hydroxymethylbenzoic acid for 1H NMR and 20-50 mg

for 13C NMR.[2]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry vial.[3][4] The choice of solvent is

critical as the acidic proton of the carboxylic acid is exchangeable and may not be

observed in protic solvents like D2O.

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur

pipette. Ensure no solid particles are transferred.[4]

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[3]

Instrument Parameters (Example for a 400 MHz Spectrometer):[3]

1H NMR:

Observe frequency: 400 MHz

Spectral width: -2 to 14 ppm

Pulse angle: 30-45°

Relaxation delay: 1-2 seconds

Number of scans: 16-64 (or as needed for good signal-to-noise)

13C NMR:

Observe frequency: 100 MHz

Spectral width: 0 to 220 ppm

Pulse program: Proton-decoupled

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, depending on sample concentration.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the 1H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-Hydroxymethylbenzoic acid by

measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method for Solid Samples):[5][6]

Sample Preparation:

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any

moisture.

In an agate mortar, grind 1-2 mg of the solid 2-Hydroxymethylbenzoic acid sample to a

fine powder.[6]

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly

with the sample.[6]

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO2 and water vapor.

Acquire the sample spectrum over a typical range of 4000-400 cm-1.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule (e.g., O-H, C=O, C=C aromatic).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-

Hydroxymethylbenzoic acid to confirm its identity.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):[7][8]

Sample Preparation:

Prepare a dilute solution of 2-Hydroxymethylbenzoic acid in a volatile organic solvent such

as methanol or ethyl acetate.

For complex matrices, an extraction and derivatization step may be necessary. For GC-

MS analysis of carboxylic acids, derivatization to a more volatile ester (e.g., a trimethylsilyl

ester) is common to improve chromatographic performance.[9]

GC-MS Parameters (Illustrative):

Gas Chromatograph (GC):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector temperature: 250-280 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/publication/372896651_IDENTIFICATION_OF_BENZOIC_ACID_BY_GC_AND_MASS_SPECTROMETRY
https://www.scholarsresearchlibrary.com/articles/determination-of-benzoic-acid-residue-from-fruit-juice-by-gas-chromatography-with-mass-spectrometry-detection-technique.pdf
https://pubmed.ncbi.nlm.nih.gov/20077064/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oven temperature program: Start at a lower temperature (e.g., 80 °C), hold for 1-2

minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Carrier gas: Helium at a constant flow rate.

Mass Spectrometer (MS):

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: Scan from m/z 40 to 300.

Ion source temperature: 230 °C.

Transfer line temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to 2-Hydroxymethylbenzoic acid in the total ion

chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion (M+) and the major

fragment ions.

Propose fragmentation pathways consistent with the observed mass spectrum to confirm

the structure. The fragmentation of ortho-substituted benzoic acids can exhibit an "ortho

effect" leading to characteristic fragmentation patterns.[1]

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Hydroxymethylbenzoic acid.
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Caption: Spectroscopic Analysis Workflow for 2-Hydroxymethylbenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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